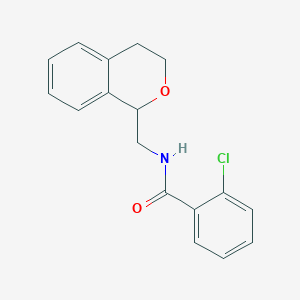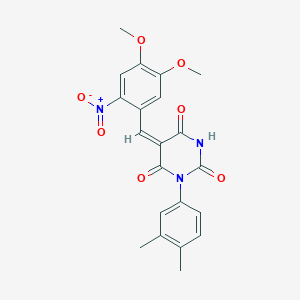![molecular formula C20H14Cl2N2O2S B4966814 4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)
4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 43-9006 or Sorafenib, which is a trademarked drug used in cancer treatment. However,
Mécanisme D'action
The mechanism of action of 4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide involves the inhibition of several enzymes involved in cell proliferation and angiogenesis, such as RAF kinase, VEGFR-2, and PDGFR-beta. This inhibition leads to the suppression of tumor growth and the prevention of new blood vessel formation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide include the inhibition of cell proliferation and angiogenesis, as well as the induction of apoptosis in tumor cells. Additionally, it has been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide in lab experiments include its potent inhibitory effects on tumor growth and angiogenesis, as well as its ability to induce apoptosis in tumor cells. However, limitations include its potential toxicity and the need for further research to determine optimal dosage and administration.
Orientations Futures
For research on 4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide include the investigation of its potential use in combination with other cancer treatments, as well as its potential use in the treatment of other diseases. Additionally, further research is needed to determine optimal dosage and administration, as well as potential side effects and toxicity. Finally, research on the development of new compounds based on the structure of 4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide may lead to the discovery of new and more effective therapeutic agents.
Méthodes De Synthèse
The synthesis of 4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide involves several steps, including the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate product then undergoes a reaction with 4-(4-chlorophenoxy)aniline to form the desired compound. The final step involves the reaction of the compound with carbon disulfide to form the carbonothioyl group.
Applications De Recherche Scientifique
4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment, as it has been shown to inhibit the growth of tumor cells. Additionally, it has been studied for its potential use in the treatment of other diseases, such as hepatitis C, renal cell carcinoma, and melanoma.
Propriétés
IUPAC Name |
4-chloro-N-[[4-(4-chlorophenoxy)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2N2O2S/c21-14-3-1-13(2-4-14)19(25)24-20(27)23-16-7-11-18(12-8-16)26-17-9-5-15(22)6-10-17/h1-12H,(H2,23,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIAOUVUBPXKPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(=S)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{[4-(4-chlorophenoxy)phenyl]carbamothioyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(2-allylphenoxy)ethoxy]-3-bromo-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966736.png)
![1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)
![3-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-2,4-pentanedione](/img/structure/B4966743.png)

![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-4-chlorobenzenesulfonamide](/img/structure/B4966756.png)
![3-(1-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B4966763.png)
![ethyl 4-[N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4966765.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)

![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)

![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)